N-(4-fluorophenyl)-3-[(4-methoxybenzoyl)amino]benzamide -

N-(4-fluorophenyl)-3-[(4-methoxybenzoyl)amino]benzamide

Catalog Number: EVT-3645302
CAS Number:
Molecular Formula: C21H17FN2O3
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

    Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits promising anticancer activity, particularly against human myelodysplastic syndrome (SKM-1) cells, both in vitro and in vivo. [] The compound induces cell cycle arrest and apoptosis and has been identified as a potential oral anticancer drug candidate. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

    Compound Description: Imatinib is a well-established tyrosine kinase inhibitor used to treat leukemia. [] It is typically used in its salt form (e.g., mesylate). [] Imatinib exhibits a specific inhibitory effect on tyrosine kinase activity. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

    Compound Description: FNA is a potent HDAC3 inhibitor. [] It displays selectivity for class I HDAC isoforms and shows significant anticancer activity against solid tumor cells, particularly HepG2 cells. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

    Compound Description: This compound, containing a benzenesulfonic acid group, was unexpectedly synthesized through a ring closure reaction. [] It demonstrates notable antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

    Compound Description: Initially investigated for its antimalarial properties, MMV665807 has shown potent bactericidal activity against Staphylococcus aureus biofilms. [] This compound exhibits a stronger bactericidal effect against S. aureus biofilms than conventional antibiotics. []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

    Compound Description: AKE-72 acts as a pan-BCR-ABL inhibitor, targeting both wild-type and the imatinib-resistant T315I mutant. [] It demonstrates significant anti-leukemic activity, particularly against the K-562 cell line. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

    Compound Description: 3,5-AB-CHMFUPPYCA is a research chemical that contains a pyrazole ring, potentially indicating a bioisosteric replacement of an indazole ring often found in synthetic cannabinoids. []

N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

    Compound Description: [11C]DPFC is a radiotracer developed for positron emission tomography (PET) imaging of fatty acid amide hydrolase (FAAH) in the brain. [] It shows high binding affinity for FAAH and has potential for visualizing FAAH distribution in living brains. []

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

    Compound Description: This compound displays significant antioxidant activity, surpassing that of ascorbic acid. [, ] It was synthesized alongside other derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, and its structure was confirmed through spectroscopic methods. [, ]

3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

    Compound Description: This compound exhibits potent antioxidant activity, exceeding that of ascorbic acid. [, ] It was synthesized along with other 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, and its structure was verified using spectroscopic techniques. [, ]

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

    Compound Description: This compound demonstrates promising anticancer activity, showing notable cytotoxicity against the human glioblastoma U-87 cell line. [, ] It was synthesized as part of a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, with its structure confirmed through spectroscopic analysis. [, ]

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide (Nilotinib)

    Compound Description: Nilotinib is a potent tyrosine kinase inhibitor, frequently employed as a pharmaceutical agent in its salt forms, such as the hydrochloride salt. [, ] This compound has shown remarkable efficacy in treating various types of cancer. [, ]

(E)-3-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol

    Compound Description: This compound is prepared using a specific synthetic route involving the reaction of a phosphine salt or phosphonate ester with 4-(4-fluoro)-6-isopropyl-2-(N-methyl-N-mesyl-amino)pyridine-5-methanal. [] The process is designed to be environmentally friendly, cost-effective, and to minimize waste. []

4-(3-chlorine-4-fluorophenyl)-7-methoxyl-6-[3-(4-morpholinyl) propoxy] quinazoline

    Compound Description: This compound is synthesized through a multistep process using 3-hydroxy-4-methoxy benzonitrile as the starting material. [] The synthesis is designed to be environmentally friendly and achieve a high yield of the desired product. []

4-({(1E,2E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound has been characterized through X-ray crystallography, revealing its trans conformation with respect to specific carbon-carbon and carbon-nitrogen double bonds. [] Crystal structure analysis indicates that the molecules are linked through hydrogen bonds. []

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide

    Compound Description: This compound is a new cannabimimetic designer drug. Its structure, featuring a substituted pyrazole core, was elucidated using a combination of NMR spectroscopy and mass spectrometry. [] It is considered a homolog of the compound AZ-037, which is available from online vendors. []

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

    Compound Description: This compound's crystal structure has been determined, revealing a pyrazole ring with specific dihedral angles to attached phenyl and pyridine rings. [] The crystal packing is characterized by hydrogen bonding interactions. []

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L)

    Compound Description: IDO5L is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). An 18F-labeled version of IDO5L ([18F]IDO5L) has been synthesized as a potential PET probe for imaging IDO1 expression. []

N-(3-((4S,5R)-2-amino-4-methyl-5-phenyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide

    Compound Description: This compound is a potent and selective BACE1 inhibitor. Its design was guided by structure-based drug design targeting the flap region of BACE1. [] Crystallographic studies of this compound bound to BACE1 and BACE2 provided insights into its selectivity profile. []

Ethyl N-(cyclohexyl(methyl)amino)-2oxoindolin-3-ylideneamino)(4-fluorophenyl)methylformimidate derivative

    Compound Description: This series of compounds was synthesized using a green chemistry approach involving a reaction with 4-substituted isocyano methanamine. [] The structures of these compounds were confirmed using spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry. []

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

    Compound Description: BMS-777607 acts as a potent and selective Met kinase inhibitor. [] Structural modifications to the pyridine and pyridone rings of the compound led to enhanced potency, solubility, and selectivity. [] BMS-777607 has demonstrated significant antitumor activity in vivo. []

Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

    Compound Description: The crystal structure of this compound has been determined, revealing the spatial arrangement of the pyrrole ring, ethoxycarbonyl group, and fluorophenyl ring. [] Analysis of the crystal packing indicates the presence of π-π stacking interactions and hydrogen bonds. []

2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound's crystal structure has been elucidated, showing the conformations of the cyclohexene and pyran rings. [] The crystal structure analysis also reveals the presence of hydrogen bonds, contributing to the compound's packing arrangement. []

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate

    Compound Description: This compound was synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate. [] Its structure has been confirmed using various spectroscopic techniques, including FT-IR, UV-Visible, and single-crystal X-ray diffraction. [] Crystal structure analysis revealed intramolecular hydrogen bonding and a two-dimensional network formed through hydrogen bonds between molecules. []

Properties

Product Name

N-(4-fluorophenyl)-3-[(4-methoxybenzoyl)amino]benzamide

IUPAC Name

N-(4-fluorophenyl)-3-[(4-methoxybenzoyl)amino]benzamide

Molecular Formula

C21H17FN2O3

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H17FN2O3/c1-27-19-11-5-14(6-12-19)20(25)24-18-4-2-3-15(13-18)21(26)23-17-9-7-16(22)8-10-17/h2-13H,1H3,(H,23,26)(H,24,25)

InChI Key

ARBAUCKEPCPRLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.